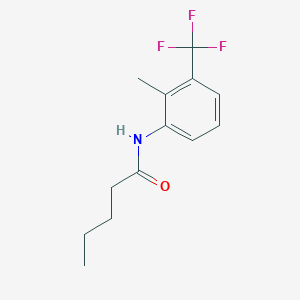

3'-Trifluoromethyl-2-methylvaleranilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

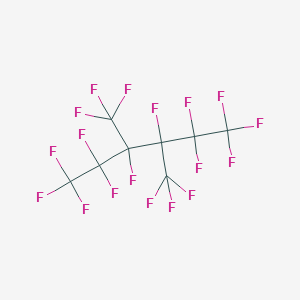

3-Trifluoromethyl-2-methylvaleranilide (TFMV) is an organic compound with a molecular structure of C10H13F3O2. It is a highly fluorinated derivative of 2-methylvaleranilide (MV), a molecule that has been used in a variety of scientific applications, including drug discovery and development. TFMV has been used as a synthetic intermediate in the synthesis of numerous compounds and as a tool to study the biological effects of fluorinated molecules. It is also a potential therapeutic agent with potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A series of 3-(substituted thio)-2-hydroxypropionanilides, including trifluoromethyl series, were prepared and tested for antiandrogen activity. These compounds exhibit varying activities, with some demonstrating partial androgen agonist activity, leading to the development of novel, potent antiandrogens (Tucker, Crook, & Chesterson, 1988).

Trifluoromethylation of Arenes and Heteroarenes

The incorporation of the trifluoromethyl (CF3) group into drug candidates enhances efficacy, improves cellular membrane permeability, and increases resistance to oxidative metabolism. This research showcases a strategy for the direct trifluoromethylation of unactivated arenes and heteroarenes, highlighting its utility in late-stage drug development (Nagib & MacMillan, 2011).

Catalytic Fluoride-Rebound Mechanism for C(sp3)-CF3 Bond Formation

A borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) was discovered, offering a distinct mechanism for the synthesis of trifluoromethyl compounds. This innovative chemical solution facilitates the synthesis of complex organic derivatives without cleavage of the Au-C bond, also applicable in the synthesis of 18F-radiolabeled aliphatic CF3-containing compounds for positron emission tomography (Levin et al., 2017).

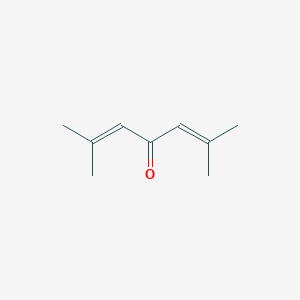

Synthesis of gem-Difluoroanalogues of Monoterpenes

The preparation of key intermediates for the synthesis of 4,4-difluoroterpenes is described, involving the reaction of enol silyl ether with prenyl benzoate. This process is significant for applications in the linalool and geraniol series, demonstrating optimized conditions for the desired enol silyl ether (Lefebvre, Brigaud, & Portella, 2001).

Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions

Trifluoromethylation reaction has become important in constructing carbon-CF3 bonds. This study focuses on the oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants, expanding the scope of trifluoromethylation reactions and providing alternatives for classical trifluoromethylation reactions (Chu & Qing, 2014).

Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

This research presents a method for the palladium-catalyzed trifluoromethylation of aryl chlorides, allowing the transformation of a wide range of substrates. The process is significant for the synthesis of pharmaceuticals and agrochemicals, demonstrating high yields and good functional group compatibility (Cho et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKDVJCJDLPLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1939-26-0 |

Source

|

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.